![molecular formula C7H9NO2S2 B13683660 Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with methylthio reagents. One common method is the reaction of thiazole with dimethyl disulfide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . Its anti-inflammatory and anticancer effects are linked to the inhibition of specific signaling pathways and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylthiazole-4-carboxylic acid
- 2-Methylthio-5-thiazolyl ethanol
- Thiazole derivatives with various substituents
Uniqueness
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is unique due to the presence of both the methylthio and carboxylate groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound for further study and development.
Propiedades
Fórmula molecular |
C7H9NO2S2 |
|---|---|
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
methyl 2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S2/c1-10-7(9)5-3-12-6(8-5)4-11-2/h3H,4H2,1-2H3 |
Clave InChI |
CSUBXWGHGCHGEE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC(=N1)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


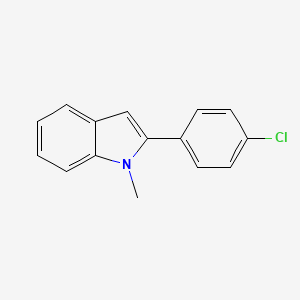
![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
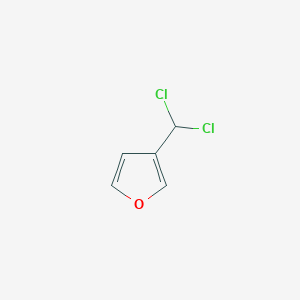

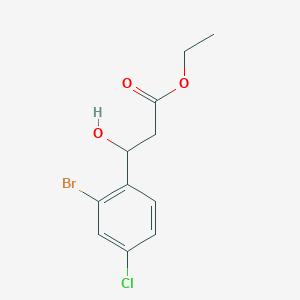

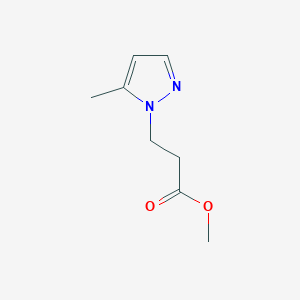
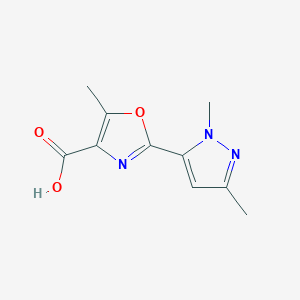
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683620.png)
![8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine](/img/structure/B13683635.png)


![Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-](/img/structure/B13683644.png)

